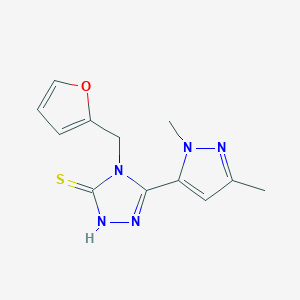
5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound that features a unique combination of pyrazole, furan, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole, 2-furylmethyl derivatives, and hydrosulfide sources. The reaction conditions may vary, but common steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step involves the alkylation or acylation of the pyrazole intermediate with a furan derivative.
Formation of the Triazole Ring: This is typically done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.
Hydrosulfide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrazole rings, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its unique structure could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industrial applications, the compound could be used as a precursor for the synthesis of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole derivatives
- 2-Furylmethyl derivatives
- 1,2,4-Triazole derivatives
Uniqueness
What sets 5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its combination of three distinct ring systems (pyrazole, furan, and triazole) and the presence of a hydrosulfide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C12H13N5OS |
|---|---|
Molecular Weight |
275.33g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13N5OS/c1-8-6-10(16(2)15-8)11-13-14-12(19)17(11)7-9-4-3-5-18-9/h3-6H,7H2,1-2H3,(H,14,19) |
InChI Key |
KZJKMZGGFAAZHP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2CC3=CC=CO3)C |
Canonical SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2CC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















